1-((4-Fluorophenyl)sulfonyl)pyrrolidine 1-((4-Fluorophenyl)sulfonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 157187-14-9
VCID: VC21098059
InChI: InChI=1S/C10H12FNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Molecular Formula: C10H12FNO2S
Molecular Weight: 229.27 g/mol

1-((4-Fluorophenyl)sulfonyl)pyrrolidine

CAS No.: 157187-14-9

Cat. No.: VC21098059

Molecular Formula: C10H12FNO2S

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

1-((4-Fluorophenyl)sulfonyl)pyrrolidine - 157187-14-9

Specification

CAS No. 157187-14-9
Molecular Formula C10H12FNO2S
Molecular Weight 229.27 g/mol
IUPAC Name 1-(4-fluorophenyl)sulfonylpyrrolidine
Standard InChI InChI=1S/C10H12FNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Standard InChI Key BLFZDHIRHPQTDJ-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structure

1-((4-Fluorophenyl)sulfonyl)pyrrolidine is characterized by a pyrrolidine ring connected to a para-fluorinated phenyl ring through a sulfonyl functional group. The compound is formally identified by the CAS Registry Number 157187-14-9 and possesses the molecular formula C₁₀H₁₂FNO₂S . The compound is also known by synonyms including 1-[(4-Fluorophenyl)sulfonyl]pyrrolidine and 1-Fluoro-4-(pyrrolidinosulfonyl)benzene . The structure features a nitrogen-containing five-membered pyrrolidine ring, a sulfonyl group consisting of a sulfur atom doubly bonded to two oxygen atoms, and a benzene ring with a fluorine atom at the para position.

The structural representation can be described using standard chemical notations:

  • SMILES notation: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)F

  • Standard InChI: InChI=1S/C10H12FNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2

  • Standard InChIKey: BLFZDHIRHPQTDJ-UHFFFAOYSA-N

Physical Properties

The physical properties of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine are critical for its characterization, handling, and potential applications. Table 1 summarizes the key physical parameters of this compound.

Table 1: Physical Properties of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine

PropertyValueReference
Molecular Weight229.271 g/mol
Density1.3±0.1 g/cm³
Boiling Point336.8±44.0 °C at 760 mmHg
Flash Point157.5±28.4 °C
Melting PointNot Available
Exact Mass229.057281
PSA (Polar Surface Area)45.76000
LogP2.10
Vapour Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.568
Solubility in Water34.4 μg/mL (estimated)

The compound exhibits a relatively high boiling point, indicating strong intermolecular forces. Its moderate LogP value (2.10) suggests a balance between hydrophilic and hydrophobic character, which is important for its potential pharmaceutical applications and chemical reactivity . The compound's density is slightly higher than water, which affects its handling and processing properties in industrial and laboratory settings.

Derivatives and Related Compounds

1-((4-Fluorophenyl)sulfonyl)pyrrolidine serves as a scaffold for numerous derivatives with potential applications in medicinal chemistry and pharmaceutical research. Several key derivatives have been identified and characterized, as shown in Table 2.

Table 2: Key Derivatives of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Reference
1-((4-Fluorophenyl)sulfonyl)pyrrolidine-3-carboxylic acid1171916-98-5C₁₁H₁₂FNO₄S273.28
1-((4-Fluorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid910481-87-7C₁₁H₁₂FNO₄S273.28
N-(1,3-dioxoisoindolin-4-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide1048661-96-6C₁₉H₁₆FN₃O₅S417.41
4-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one1103163-18-3C₁₉H₁₈FN₃O₄S403.4
tert-butyl (R)-3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate1354010-97-1C₁₅H₂₀FNO₄S329.39

These derivatives typically involve modifications to the pyrrolidine ring, such as the addition of carboxylic acid groups at various positions, or the conjugation with other heterocyclic systems. The carboxylic acid derivatives, in particular, serve as important intermediates in the synthesis of more complex molecules with potential pharmaceutical applications .

Applications in Research and Industry

1-((4-Fluorophenyl)sulfonyl)pyrrolidine has found applications primarily in research contexts, serving as a building block for the synthesis of more complex molecules with potential pharmaceutical activity. The compound and its derivatives have been explored in various research areas:

Medicinal Chemistry

The sulfonamide functionality in 1-((4-Fluorophenyl)sulfonyl)pyrrolidine makes it a valuable scaffold in medicinal chemistry. Sulfonamides have historically been important in the development of antibacterial agents, and modern applications extend to various therapeutic areas including enzyme inhibitors and receptor modulators .

Synthetic Intermediates

The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds. Its derivatives, especially the carboxylic acid variants, provide functional handles for further elaboration into drug candidates or chemical probes.

Structure-Activity Relationship Studies

Compounds based on the 1-((4-Fluorophenyl)sulfonyl)pyrrolidine scaffold have been included in structure-activity relationship (SAR) studies aimed at developing inhibitors of protein-protein interactions. For example, derivatives have been explored in research on FGF14:Nav1.6 complex assembly inhibitors, which could have implications for neurological disorders .

Spectroscopic Properties and Analytical Methods

The analytical characterization of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine is essential for confirming its identity and purity. While specific spectroscopic data is limited in the search results, the compound can be characterized using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can confirm the structural integrity of the compound. The aromatic protons of the fluorophenyl group typically appear in the range of 7.0-8.0 ppm, while the pyrrolidine protons would show signals in the aliphatic region (1.5-3.5 ppm).

Mass Spectrometry

Mass spectrometry can verify the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 229.057281, corresponding to the exact mass of C₁₀H₁₂FNO₂S .

Infrared Spectroscopy

IR spectroscopy can identify key functional groups including:

  • S=O stretching vibrations of the sulfonyl group (typically ~1320-1140 cm⁻¹)

  • C-F stretching (typically ~1000-1400 cm⁻¹)

  • C-N stretching of the pyrrolidine ring

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be employed to assess the purity of the compound and monitor reactions involving it.

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